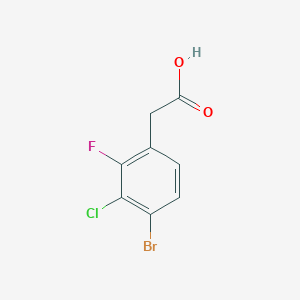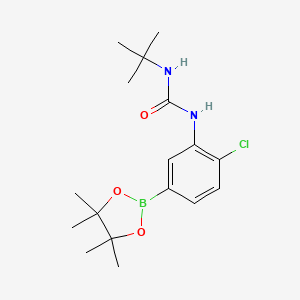
1-(Tert-butyl)-3-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds with tert-butyl groups and dioxaborolane moieties can involve multiple steps, including alkylation and protection/deprotection strategies. For example, the synthesis of tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate involves alkylation of a protected glycine derivative with pinacol (chloromethyl)boronate as a key step . Similarly, the synthesis of 3-(tert-butyl)perhydro-1,5,3-dithiazepine from 5-(tert-butyl)perhydro-1,3,5-triazin-2-one involves urea as a leaving group . These methods could potentially be adapted for the synthesis of the compound , considering the presence of a tert-butyl group and a dioxaborolane ring.
Molecular Structure Analysis
The molecular structure of the compound would likely feature a phenyl ring substituted with a dioxaborolane group and a tert-butyl group attached to a urea moiety. The dioxaborolane ring is a common feature in boronic acid derivatives and is known for its stability and reactivity in cross-coupling reactions . The tert-butyl group is a bulky alkyl substituent that can influence the steric environment of the molecule .
Chemical Reactions Analysis
The dioxaborolane moiety in the compound is typically involved in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of biaryl compounds . The urea group could potentially be involved in reactions where it acts as a leaving group, similar to the synthesis of dithiazepine derivatives . The presence of a chloro substituent on the phenyl ring could also make the compound amenable to further functionalization through nucleophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "1-(Tert-butyl)-3-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea" are not provided in the papers, we can infer that the compound would likely be a solid at room temperature, given the presence of similar structural features in the discussed compounds . The tert-butyl group could confer increased hydrophobicity, while the dioxaborolane ring could contribute to the compound's stability and reactivity in organic synthesis . The urea moiety might also affect the solubility and hydrogen bonding capacity of the compound .
Scientific Research Applications
Urea Derivatives in Agriculture
Urea derivatives, such as urease inhibitors, play a crucial role in agriculture by enhancing the efficiency of urea fertilizers. They mitigate the adverse effects of ammonia volatilization, leading to improved nitrogen utilization by plants. Research has identified N-(n-butyl)thiophosphoric triamide (NBPT) as an effective urease inhibitor, reducing ammonia loss and improving fertilizer use efficiency (Bremner, 1995).
Biodegradation of Tert-Butyl Compounds
Studies on methyl tert-butyl ether (MTBE) degradation highlight the environmental impact of tert-butyl compounds. MTBE, a gasoline additive, poses contamination risks to water bodies. Biodegradation pathways involving aerobic and anaerobic processes have been explored, demonstrating that microorganisms can metabolize MTBE and related compounds, reducing their environmental footprint (Fiorenza & Rifai, 2003).
Chlorophenyl and Boron-Containing Compounds in Chemical Synthesis
Chlorophenyl groups are integral in the synthesis of pharmaceuticals and agrochemicals, offering reactive sites for coupling reactions critical in building complex molecules. Boron-containing compounds, such as those used in Suzuki coupling reactions, are pivotal in creating carbon-carbon bonds, facilitating the synthesis of a wide array of organic compounds. This highlights the importance of such functionalities in advancing chemical synthesis and material science research.
Urea-Based Sensors and Drug Design
Urea-based compounds have found applications in biosensors and drug design, leveraging their unique hydrogen bonding capabilities to create selective sensors and modulate drug-target interactions. Ureas have been incorporated into molecules displaying a broad range of bioactivities, underscoring their versatility in medicinal chemistry (Jagtap et al., 2017).
properties
IUPAC Name |
1-tert-butyl-3-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BClN2O3/c1-15(2,3)21-14(22)20-13-10-11(8-9-12(13)19)18-23-16(4,5)17(6,7)24-18/h8-10H,1-7H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXYWAMGTDQPIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butyl)-3-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2510836.png)
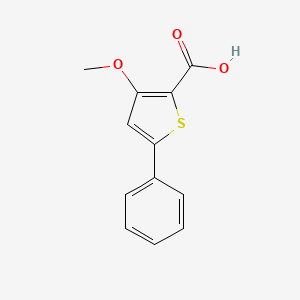
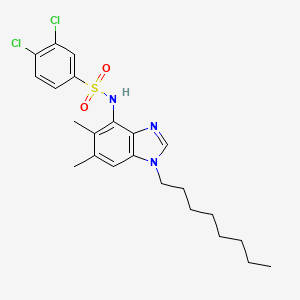
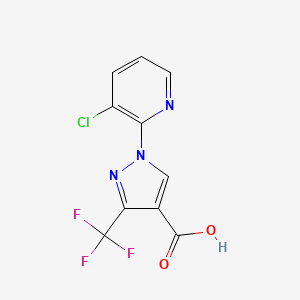
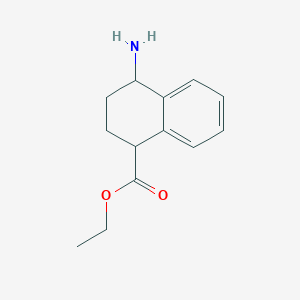
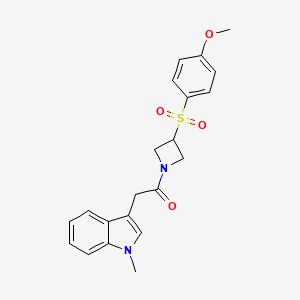
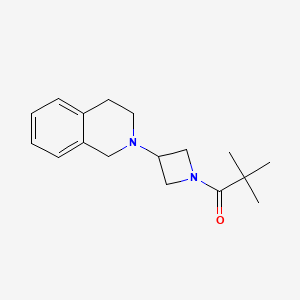
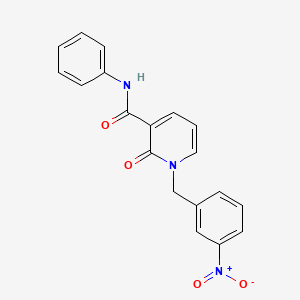
![N-(3,4-dimethylbenzyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2510847.png)
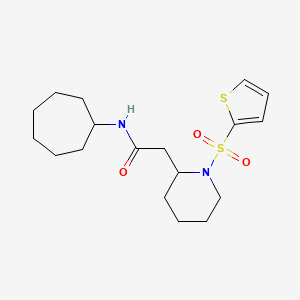
![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 2,4-dichlorobenzoate](/img/structure/B2510851.png)
![4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2510855.png)
![methyl 3-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]-4-methylthiophene-2-carboxylate](/img/structure/B2510856.png)
